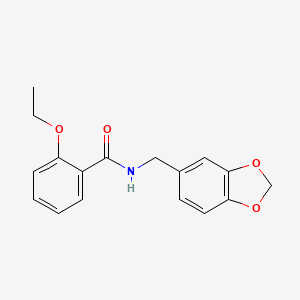

![molecular formula C25H27N3O3 B5579170 N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" often involves the formation of Schiff bases, which are typically synthesized through a condensation reaction between an amine and an aldehyde or ketone. A study by Sharma et al. (2016) on a similar Schiff base compound outlines the synthesis process and characterizes the compound using various techniques, highlighting the importance of structural analysis in understanding the properties of these compounds (Sharma, Arora, & Cardoza, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" has been studied extensively. Subashini et al. (2012) investigated the crystal structures of related benzylidene derivatives, revealing that these molecules can exhibit various conformations and highlighting the significance of dihedral angles and planarity in their molecular structures (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" and related compounds can vary significantly. The study by Calatayud et al. (2007) describes the selective synthesis of thiosemicarbazide derivatives, demonstrating the influence of reaction conditions on the products formed (Calatayud, Escolar, López-Torres, & Mendiola, 2007). This highlights the complexity and versatility of the chemical reactions involving these compounds.

Physical Properties Analysis

The physical properties of compounds like "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" are crucial for their potential applications. Studies such as those conducted by Zia-ur-Rehman et al. (2009) on similar compounds provide insights into their antibacterial and radical scavenging activities, which are important aspects of their physical properties (Zia-ur-Rehman, Anwar Choudary, Elsegood, Siddiqui, & Khan, 2009).

Chemical Properties Analysis

Understanding the chemical properties of "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" involves exploring its reactivity, stability, and interactions with other molecules. Research by Kariaka et al. (2014) on coordination compounds based on related chemical structures sheds light on the complex interactions and stability of these compounds, contributing to a deeper understanding of their chemical properties (Kariaka, Trush, Sliva, Dyakonenko, Shishkin, & Amirkhanov, 2014).

Scientific Research Applications

Antimicrobial and Antitumor Applications

Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds

A study conducted by Nimbalkar et al. (2018) discusses the synthesis of novel derivatives with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were synthesized from key compounds related to the chemical structure of interest and showed non-cytotoxic nature against human cancer cell lines, suggesting their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Synthesis and Evaluation of Oxorhenium(V) Complexes

Nguyen et al. (2009) synthesized a novel class of thiosemicarbazides/thiosemicarbazones, demonstrating strong antiproliferative effects in vitro. These findings highlight the potential of such compounds in the development of cancer therapeutics (Nguyen et al., 2009).

Antidepressant and Nootropic Agents

Research by Thomas et al. (2016) synthesized Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. This demonstrates the broader utility of such compounds in central nervous system (CNS) related applications (Thomas et al., 2016).

Chemical Properties and Interactions

Spectroscopic and Molecular Docking Studies

A study by Sharma et al. (2016) on 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)hydrazide, closely related to the compound , evaluated its antioxidant activity and interaction with bovine serum albumin (BSA). This research contributes to understanding the chemical properties and potential biological interactions of similar compounds (Sharma et al., 2016).

Synthesis Techniques and Material Science

Ordered Polymer Synthesis

Ueda et al. (1997) discussed the synthesis of ordered poly(acylhydrazide−amide) by direct polycondensation, showcasing the chemical versatility and potential applications of acylhydrazides in material science (Ueda et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-3-28(4-2)21-17-15-20(16-18-21)19-26-27-24(29)25(30-22-11-7-5-8-12-22)31-23-13-9-6-10-14-23/h5-19,25H,3-4H2,1-2H3,(H,27,29)/b26-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVXEMXFRCMOOM-LGUFXXKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)